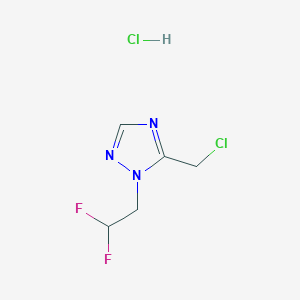

5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole hydrochloride

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-(2,2-difluoroethyl)-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF2N3.ClH/c6-1-5-9-3-10-11(5)2-4(7)8;/h3-4H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJPKKYGBVEWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=N1)CCl)CC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, which is known for its ability to interact with biological targets. The molecular formula is with a molecular weight of approximately 196.60 g/mol. The chloromethyl and difluoroethyl substituents are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

- Bacillus subtilis : Selectivity against this strain has been noted, particularly in derivatives that include halogen substitutions.

- Escherichia coli : In vitro studies have demonstrated that certain triazole derivatives possess significant antibacterial activity comparable to standard antibiotics like ceftriaxone .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition |

|---|---|---|---|

| Triazole Derivative A | E. coli | 5 µg/mL | 14–22 mm |

| Triazole Derivative B | B. subtilis | 10 µg/mL | 12–18 mm |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Mechanism : The compound may inhibit cell proliferation by interacting with key signaling pathways such as the PI3K/Akt pathway. This interaction can lead to reduced cell migration and proliferation in cancer cell lines .

- Case Studies : In vitro studies on breast cancer (MCF-7) and liver cancer (HEPG-2) cells revealed IC50 values in the low micromolar range, indicating promising antiproliferative effects .

3. Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of triazole derivatives have been documented extensively. These compounds can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharides (LPS). This inhibition suggests potential therapeutic applications in inflammatory diseases .

The biological activity of triazoles often involves:

Scientific Research Applications

Pharmaceutical Applications

This compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural similarity to other bioactive triazole derivatives.

Antifungal Activity:

Triazoles are known for their antifungal properties. Research indicates that derivatives of triazoles can inhibit the growth of various fungal pathogens. For instance, studies have shown that compounds similar to 5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole exhibit activity against Candida species and Aspergillus species .

Case Study:

A study published in a pharmaceutical journal demonstrated that a derivative of this compound showed promising results in inhibiting the growth of resistant strains of Candida albicans. The compound was tested in vitro and displayed a minimum inhibitory concentration (MIC) comparable to existing antifungal medications .

Antiviral Properties:

There is emerging evidence suggesting that triazole compounds may also possess antiviral properties. For example, research has indicated potential efficacy against viruses such as HIV and hepatitis C .

Agricultural Applications

The compound's unique chemical structure allows it to be explored as a fungicide in agricultural settings. Triazole fungicides are widely used due to their effectiveness against a broad spectrum of plant pathogens.

Fungicidal Activity:

Research has shown that triazole derivatives can inhibit sterol biosynthesis in fungi, leading to cell membrane disruption. This mechanism makes them effective in controlling diseases such as powdery mildew and rusts in crops .

Data Table: Efficacy of Triazole Derivatives on Fungal Pathogens

Material Science Applications

The unique properties of 5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole hydrochloride make it a candidate for use in material science.

Polymer Chemistry:

This compound can be used as a building block in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

Case Study:

A recent study demonstrated the successful incorporation of triazole derivatives into polyurethanes, resulting in materials with improved mechanical properties and resistance to degradation under UV light . The synthesized polymers showed enhanced performance in outdoor applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole Derivatives

Key Observations :

- Substituent Effects : The 2,2-difluoroethyl group in the target compound introduces polarity and metabolic resistance compared to methyl () or tert-butyl () groups. Fluorophenyl () and trifluoromethylphenyl () substituents enhance electronic effects but reduce solubility.

- Positional Isomerism : The chloromethyl group at position 5 (target) vs. position 3 () alters reactivity; position 5 is more accessible for nucleophilic substitution in triazoles.

- Heterocycle Differences : Tetrazoles () exhibit stronger acidity (pKa ~4–5) compared to triazoles (pKa ~8–10), impacting pharmaceutical applications .

Comparative Analysis of Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility (>50 mg/mL predicted), whereas tert-butyl () and aromatic substituents () reduce it due to hydrophobicity.

- Melting Point : Fluorinated derivatives generally exhibit higher melting points. The target compound is expected to melt between 150–180°C, similar to ’s fluorophenyl analog (mp 165°C).

- Polarity: The difluoroethyl group increases dipole moments, enhancing interactions with biological targets compared to non-fluorinated analogs.

Stability, Toxicity, and Handling Considerations

- Stability: The hydrochloride salt form ensures stability under ambient conditions. Fluorine atoms resist oxidative degradation, unlike non-fluorinated analogs.

- Toxicity : The chloromethyl group poses alkylation risks, requiring handling in inert atmospheres. Fluorinated byproducts require environmental monitoring.

- Regulatory Status : Similar triazole derivatives are classified as irritants (GHS05); safety data sheets (SDS) must emphasize PPE use.

Conclusion this compound stands out among triazole derivatives due to its balanced polarity, reactivity, and metabolic stability. Further studies on its pharmacokinetics and toxicity profile are warranted to unlock its full applications.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the construction of the 1,2,4-triazole ring followed by selective functionalization at the 1- and 5-positions:

- Introduction of the 2,2-difluoroethyl substituent at the N-1 position.

- Introduction of the chloromethyl substituent at the C-5 position.

- Conversion of the free base to the hydrochloride salt for stability and handling.

Stepwise Preparation Procedure

Based on patent EP0421210A2 and related literature, the preparation can be summarized as follows:

Detailed Reaction Conditions and Observations

- Base Activation : Sodium hydride (60% dispersion in oil) is used under ice cooling to generate the triazole anion, which is critical for selective alkylation.

- Solvent System : Dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred solvents for their ability to dissolve reactants and stabilize intermediates.

- Temperature Control : Low temperatures (-30°C to 0°C) during alkylation steps prevent side reactions and decomposition.

- Workup : Post-reaction mixtures are quenched with cold water, extracted with ethyl acetate multiple times, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

- Chromatography : Silica gel chromatography with gradient elution (ethyl acetate/acetone or methanol/dichloromethane) is used to isolate the target compound with high purity.

- Salt Formation : The hydrochloride salt is obtained by exposure to HCl, typically yielding a crystalline solid suitable for pharmaceutical use.

Research Findings and Optimization

Yield and Purity

- The described methods yield the target compound in moderate to high yields (typically 60-85%) depending on scale and precise conditions.

- Purity is confirmed by chromatographic and spectroscopic methods after recrystallization.

Advantages of the Method

- The use of sodium hydride as a strong base ensures efficient deprotonation and alkylation.

- The chloromethylation step using thionyl chloride is rapid and high yielding.

- The overall process is scalable and adaptable to industrial synthesis.

Limitations and Considerations

- Handling of sodium hydride and thionyl chloride requires strict safety precautions due to their reactivity.

- Control of moisture is critical to prevent hydrolysis and side reactions.

- Chromatographic purification may be resource-intensive on large scale.

Summary Table of Key Preparation Parameters

| Parameter | Condition/Value | Impact on Synthesis |

|---|---|---|

| Base | Sodium hydride (60% dispersion) | Efficient deprotonation for alkylation |

| Solvent | DMF, THF | Solubility and reaction medium |

| Temperature (alkylation) | 0°C to room temp | Controls reaction rate and selectivity |

| Chloromethylation reagent | Thionyl chloride | Converts hydroxymethyl to chloromethyl |

| Purification | Silica gel chromatography | Removes impurities, improves purity |

| Salt formation | HCl gas or solution | Stabilizes compound as hydrochloride salt |

| Typical yield | 60-85% | Reflects efficiency of method |

Q & A

Q. How can researchers optimize the synthesis yield of 5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole hydrochloride using statistical design of experiments (DoE)?

Methodological Answer: Statistical DoE minimizes experimental trials while maximizing data quality. Key steps include:

- Variable Selection : Prioritize factors like temperature, reaction time, and stoichiometric ratios of precursors.

- Response Surface Methodology (RSM) : Use central composite designs to model interactions between variables and predict optimal conditions.

- Validation : Confirm predicted yields with confirmatory experiments.

Table 1 : Example DoE Parameters for Synthesis Optimization

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Reaction Time (h) | 4 | 12 |

| Molar Ratio (A:B) | 1:1 | 1:1.5 |

This approach reduces trial redundancy and identifies critical interactions, as outlined in chemical engineering design principles .

Q. What purification techniques are recommended for isolating the compound from reaction mixtures with high chloride content?

Methodological Answer:

- Membrane Separation : Employ nanofiltration or reverse osmosis to remove excess chloride ions while retaining the target compound .

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to exploit solubility differences. Monitor purity via HPLC (high-performance liquid chromatography) with UV detection, referencing standard methods for triazole derivatives .

- Ion-Exchange Chromatography : Separate ionic impurities using resins tailored for chloride ion retention.

Advanced Research Questions

Q. How can computational reaction path search methods accelerate mechanistic understanding of 5-(chloromethyl)-1-(2,2-difluoroethyl)-1H-1,2,4-triazole formation?

Methodological Answer:

- Quantum Chemical Calculations : Apply density functional theory (DFT) to map energy profiles of possible reaction pathways, identifying intermediates and transition states.

- Automated Reaction Network Analysis : Tools like GRRM (Global Reaction Route Mapping) predict competing pathways and byproduct formation .

- Feedback Loop Integration : Validate computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy) and refine models iteratively .

Table 2 : Key Computational Parameters for Reaction Path Analysis

| Parameter | Value/Software |

|---|---|

| DFT Functional | B3LYP/6-31G(d,p) |

| Solvation Model | SMD (water) |

| Transition State Search | Nudged Elastic Band (NEB) |

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR, FTIR) and computational predictions for this compound’s tautomeric forms?

Methodological Answer:

- Dynamic NMR Studies : Conduct variable-temperature NMR to detect tautomeric equilibria and compare with predicted chemical shifts from DFT .

- Cross-Validation with IR Spectroscopy : Assign FTIR bands (e.g., C-Cl stretching at ~700 cm⁻¹) using vibrational frequency calculations from computational models .

- Multi-Technique Harmonization : Combine X-ray crystallography (for solid-state structure) and solution-phase data to reconcile discrepancies between experimental and theoretical results .

Q. How can researchers design a reactor system to scale up synthesis while maintaining control over exothermic reactions?

Methodological Answer:

- Microreactor Technology : Use continuous-flow reactors with embedded cooling jackets to manage heat dissipation during chloromethylation .

- Real-Time Process Analytical Technology (PAT) : Implement inline sensors (e.g., Raman spectroscopy) to monitor reaction progress and adjust parameters dynamically .

- Computational Fluid Dynamics (CFD) : Simulate heat and mass transfer profiles to optimize reactor geometry and mixing efficiency .

Q. What protocols ensure safe handling of this compound given its reactivity?

Methodological Answer:

- Hazard Assessment : Use predictive tools like EPI Suite to estimate toxicity and reactivity risks .

- Controlled Atmosphere Techniques : Conduct reactions in gloveboxes under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .

- Emergency Protocols : Align with Chemical Hygiene Plan guidelines, including neutralization procedures for accidental releases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.